An In-depth Technical Guide to Z-Pro-Leu-Ala-NHOH: Structure, Properties, and Mechanism of Action
An In-depth Technical Guide to Z-Pro-Leu-Ala-NHOH: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Leu-Ala-NHOH is a potent, synthetically derived peptide hydroxamate that has garnered significant interest within the scientific community for its role as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a summary of its known biological effects. Furthermore, this document elucidates the compound's interaction with cellular signaling pathways, offering insights for researchers in drug discovery and development.
Chemical Structure and Properties
Z-Pro-Leu-Ala-NHOH, also known as N-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucyl-L-alaninamide, is a tripeptide derivative. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the proline residue. The C-terminus is modified into a hydroxamic acid (-NHOH) group, which is crucial for its biological activity.
The structure of Z-Pro-Leu-Ala-NHOH is as follows:
Caption: Chemical structure of Z-Pro-Leu-Ala-NHOH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Pro-Leu-Ala-NHOH is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂N₄O₆ | [1][2] |
| Molecular Weight | 448.52 g/mol | [1] |
| CAS Number | 123984-00-9 | [1][2] |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C | [3] |
Biological Activity and Mechanism of Action
Z-Pro-Leu-Ala-NHOH is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[4] The inhibitory activity of Z-Pro-Leu-Ala-NHOH is primarily attributed to its terminal hydroxamic acid (-NHOH) group. This functional group acts as a strong zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of MMPs.[4] This coordination effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates.
Quantitative Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) | Reference |
| Vertebrate Collagenases | ~1 |
Experimental Protocols
Fluorometric Assay for MMP Inhibition
This protocol describes a general method for determining the inhibitory activity of Z-Pro-Leu-Ala-NHOH against a specific MMP using a fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-8, MMP-9)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Z-Pro-Leu-Ala-NHOH (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 328 nm/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
Procedure:
-
Prepare a serial dilution of Z-Pro-Leu-Ala-NHOH in assay buffer.
-
In a 96-well plate, add the appropriate volume of assay buffer, the MMP enzyme, and the Z-Pro-Leu-Ala-NHOH dilution (or DMSO for control).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each concentration of Z-Pro-Leu-Ala-NHOH relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for MMP inhibition assay.
Role in Cellular Signaling Pathways
The activity of MMPs is intricately linked to various cellular signaling pathways that control cell growth, proliferation, migration, and apoptosis. By inhibiting MMPs, Z-Pro-Leu-Ala-NHOH can indirectly modulate these pathways. For instance, MMPs are known to cleave and activate growth factors, cytokines, and their receptors, which in turn can activate downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
While direct experimental evidence specifically linking Z-Pro-Leu-Ala-NHOH to the modulation of these pathways is limited, its inhibitory effect on MMPs suggests a potential to downregulate signaling events that are dependent on MMP activity.
Caption: Potential impact on signaling pathways.
Conclusion and Future Directions
Z-Pro-Leu-Ala-NHOH serves as a valuable research tool for studying the roles of matrix metalloproteinases in various physiological and pathological processes. Its potent, broad-spectrum inhibitory activity makes it a suitable candidate for investigating the downstream consequences of MMP inhibition. Future research should focus on elucidating its specific inhibitory profile against a wider array of MMPs and other metalloproteinases to better understand its selectivity. Furthermore, detailed studies are warranted to directly investigate its effects on intracellular signaling pathways in various cell types and disease models. Such investigations will provide a more comprehensive understanding of its therapeutic potential and aid in the development of more selective and effective MMP inhibitors for clinical applications.
References
- 1. dovepress.com [dovepress.com]
- 2. Inhibition of Collagenase by Mycosporine-like Amino Acids from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacoproteomics of a Metalloproteinase Hydroxamate Inhibitor in Breast Cancer Cells: Dynamics of Membrane Type 1 Matrix Metalloproteinase-Mediated Membrane Protein Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
